N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14825538
Molecular Formula: C20H20ClN3O4
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O4 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C20H20ClN3O4/c1-27-17-5-3-4-15-13(17)11-16(24-15)20(26)22-9-8-19(25)23-12-6-7-18(28-2)14(21)10-12/h3-7,10-11,24H,8-9H2,1-2H3,(H,22,26)(H,23,25) |
| Standard InChI Key | PAFTWGIYCVYVCS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC)Cl |
Introduction
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. It exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's structure incorporates various functional groups, contributing to its biological activity. Its molecular formula is C18H20ClN3O4, with a molecular weight of approximately 373.82 g/mol.
Synthesis and Characterization
The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide involves several key steps, typically requiring controlled conditions such as temperature, solvents (like dichloromethane or acetonitrile), and catalysts to enhance yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring reaction progress and characterizing the final product.
Biological Activity and Potential Applications
This compound is recognized for its potential applications in medicinal chemistry, particularly due to its antiproliferative properties, which suggest its use in treating certain types of cancer. Experimental studies have shown that similar compounds exhibit IC50 values indicating potency against various cancer cell lines, suggesting that N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide may share similar characteristics.
Potential Therapeutic Applications:
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Anticancer Therapy: Due to its antiproliferative effects, it may be useful in cancer treatment.
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Biological Research: Its unique structure makes it valuable for studying interactions with biological targets.
Mechanism of Action
The mechanism of action primarily involves interaction with specific biological targets within cells, such as receptors or enzymes. This interaction modulates their activity, leading to biological responses like inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide can be compared with other indole derivatives and compounds featuring similar functional groups. For instance, N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has a similar indole core but with different methoxy and methyl substitutions.
Comparison Table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide | C18H20ClN3O4 | Indole core, carboxamide group |
| N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide | C21H22ClN3O4 | Additional methyl substitution on indole |
| Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate | C18H18ClNO8 | Multiple hydroxyl groups enhancing solubility |
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